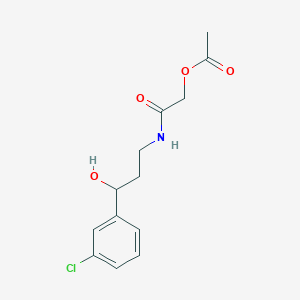
2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize a compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at reaction mechanisms, kinetics, and the influence of various factors on the reaction rate .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in reactions leading to the synthesis of various molecules with potential biological activities. For example, the synthesis of antimuscarinic compounds through the hydrolysis and subsequent reactions of related chloroethyl and ethylamino precursors has been documented, suggesting a pathway for producing compounds with potential pharmacological applications (Brown et al., 1993).
- Additionally, reactions involving oxoethylidene derivatives with carboxylic acid hydrazides have been explored, indicating the utility of such compounds in synthesizing substituted pyridazinones, which could have diverse chemical and potentially pharmacological uses (Koz’minykh et al., 2007).
Biological Activities
- Compounds structurally related to 2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate have shown various biological activities. For instance, oxime ether derivatives, including those with hydroxyethyl and carboxyalkyl groups, have demonstrated pronounced anti-inflammatory activity, suggesting potential therapeutic applications (van Dijk & Zwagemakers, 1977).
- Moreover, the synthesis of formazans from related Mannich bases has been explored for antimicrobial activities, further emphasizing the potential biological significance of compounds within this chemical space (Sah et al., 2014).
Catalytic and Synthetic Applications
- Research has also delved into catalytic applications, as seen in the development of heterogeneous, re-usable catalysts like silica-bonded 2-hydroxyethylammonium acetate for synthesizing chromenyl phosphonates and β-phosphonomalonates, indicating the potential of related compounds in facilitating organic syntheses (Sobhani & Honarmand, 2013).
Environmental and Material Science Applications
- The compound's related entities have been investigated for environmental applications, such as in the synthesis of 3-chloro-2-hydroxypropyl acetate, a compound with wide applications in producing various epoxy resins and polymers for coating applications (Yadav & Surve, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
It’s likely that it interacts with its target, possiblyCaspase-3 , leading to changes in the cell’s normal function
Biochemical Pathways
Caspase-3 , it could be involved in the apoptosis pathway. Apoptosis is a crucial process in the body that helps maintain cellular homeostasis by eliminating damaged or unnecessary cells .
Result of Action
If it does indeed targetCaspase-3 , it could potentially induce apoptosis in cells, leading to their death . This could have therapeutic implications in conditions where controlling cell death is beneficial, such as in cancer.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-9(16)19-8-13(18)15-6-5-12(17)10-3-2-4-11(14)7-10/h2-4,7,12,17H,5-6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQAGOSQSQCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2932167.png)
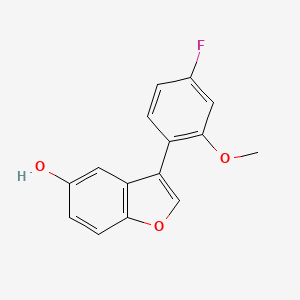
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2932170.png)

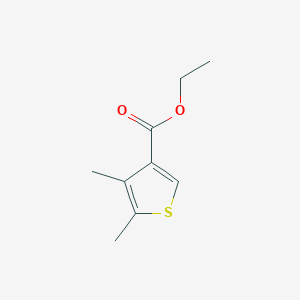
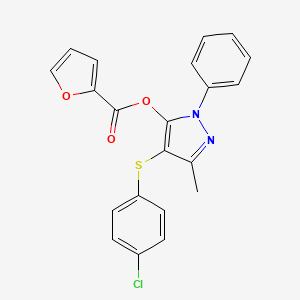
![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
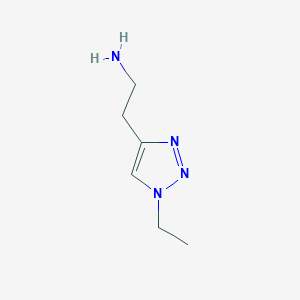
![Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2932183.png)
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)